molecular formula C8H6N4O2 B13209505 2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid

2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13209505
M. Wt: 190.16 g/mol
InChI Key: ZHHSDAYYUWKKKC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions. These interactions are mediated through hydrogen bonding, coordination bonds, and π-π stacking interactions.

Comparison with Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: This compound features a pyridine ring instead of a pyrimidine ring and has similar chemical reactivity.

    2-(1H-Imidazol-2-yl)benzene: This compound has a benzene ring in place of the pyrimidine ring, offering different electronic properties.

    4-(1H-Imidazol-2-yl)pyrimidine: This isomer has the imidazole ring attached at a different position on the pyrimidine ring.

Uniqueness: 2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. The carboxylic acid group further enhances its reactivity and potential for derivatization.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)5-1-2-9-7(12-5)6-10-3-4-11-6/h1-4H,(H,10,11)(H,13,14)

InChI Key

ZHHSDAYYUWKKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=NC=CN2

Origin of Product

United States

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